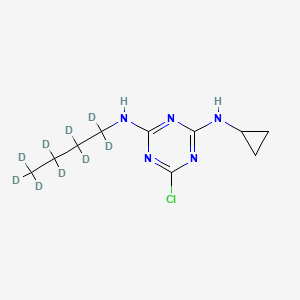
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine, or BCT, is an organic compound with several uses in scientific research. It has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is used in the synthesis of cyromazine, an environmentally friendly pesticide with high potency and low toxicity, primarily for the prevention and cure of plant diseases and insect pests. A one-pot reaction involving cyclopropylamination and amination is used to create intermediate compounds leading to the target compound, cyromazine (Gu Kun, 2008).
- It is involved in the synthesis of new 6-cyanomethyl-1,3,5-triazine derivatives with various amino groups, showing the versatility of this compound in creating diverse derivatives for various applications (J. H. Kim & U.‐J. Kim, 1996).
Applications in Biomedical Research
- Triazine derivatives, including those related to the compound , are synthesized for potential use in antimalarial treatments. Their modifications lead to varying degrees of antimalarial activity (L. M. Werbel et al., 1987).
- Studies have been conducted on triazine derivatives functionalized with nitrogen mustards for their cytotoxic effects on breast cancer cell lines. These studies indicate potential applications in cancer therapy (J. Frączyk et al., 2016).
Environmental Impact and Degradation
- Research on the degradation of triazine herbicides in soil provides insights into the environmental impact and persistence of these compounds. This is crucial for understanding the long-term effects of their use in agriculture (R. Zimdahl et al., 1970).
- The transformation of triazine compounds by white rot fungus, which proceeds via partial N-dealkylation, highlights the microbial degradation pathways of these compounds in the environment (Dickson L. S. Liu et al., 1997).
Chemical Properties and Reactions
- Studies on the reactivity of various triazine derivatives provide insights into their chemical properties, such as bond formation and breakage, which are essential for their effective application in various fields (S. M. Mackenzie & M. Stevens, 1970).
- Investigation into the synthesis and characterization of specific triazine derivatives for potential application against SARS-CoV-2 indicates the relevance of these compounds in current biomedical research (E. A. Eno et al., 2022).
Eigenschaften
IUPAC Name |
6-chloro-2-N-cyclopropyl-4-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-2-3-6-12-9-14-8(11)15-10(16-9)13-7-4-5-7/h7H,2-6H2,1H3,(H2,12,13,14,15,16)/i1D3,2D2,3D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGASWJWPJLFPJ-YGYNLGCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661838 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(n-Butyl-d9-amino)-4-chloro-6-cyclopropylamino-1,3,5-triazine | |
CAS RN |
1189997-37-2 |
Source


|
| Record name | N~2~-(~2~H_9_)Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

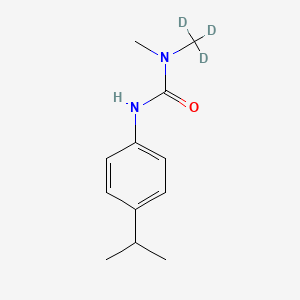
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
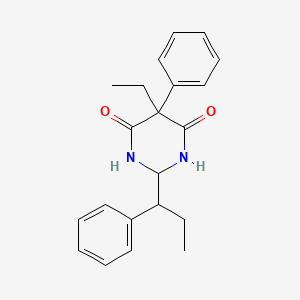
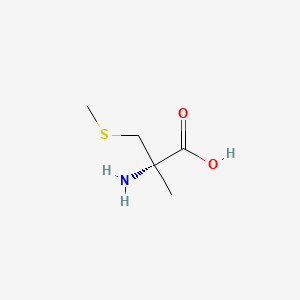
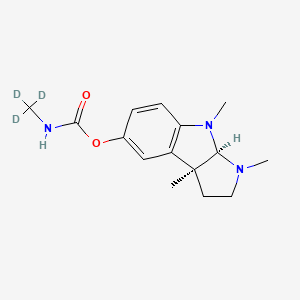
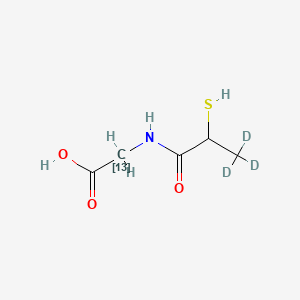
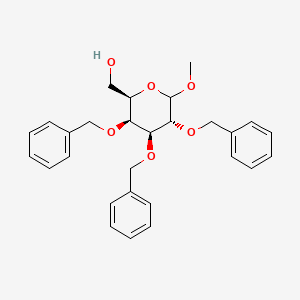
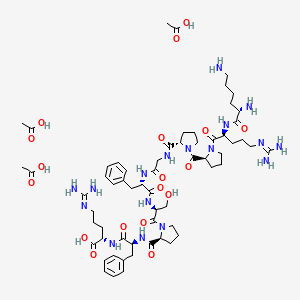
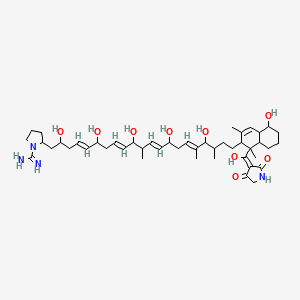
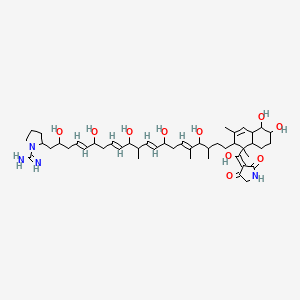

![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)
